REACTION_CXSMILES
|
[Si:1]([O:8][CH2:9][CH2:10][N:11]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[N:12]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>C(O)C>[Si:1]([O:8][CH2:9][CH2:10][N:11]1[CH:15]=[C:14]([NH2:16])[CH:13]=[N:12]1)([C:4]([CH3:7])([CH3:5])[CH3:6])([CH3:3])[CH3:2]
|
Name
|
116a
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN1N=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
shaken for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL Parr reactor bottle was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
charged with 10% palladium on carbon (50% wet, 150 mg dry weight)
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen gas to a pressure of 50 psi
|
Type
|
CUSTOM
|
Details
|
After this time, the hydrogen was evacuated
|
Type
|
ADDITION
|
Details
|
nitrogen was charged into the bottle
|
Type
|
ADDITION
|
Details
|
Celite 521 (1.00 g) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite 521
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol (2×25 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated to dryness under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN1N=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 985 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |